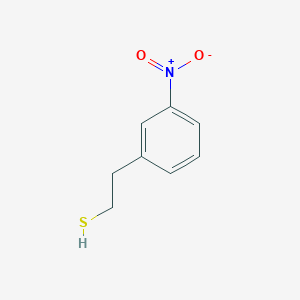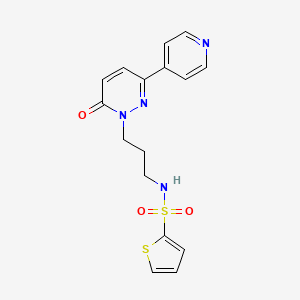
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide, commonly known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are known for their antibacterial properties. OPB-31121 has been found to have a unique mechanism of action, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
OPB-31121 has a unique mechanism of action, which involves the inhibition of carbonic anhydrase IX and XII. These enzymes play a crucial role in the regulation of pH in the tumor microenvironment, which is essential for the survival and growth of cancer cells. By inhibiting these enzymes, OPB-31121 disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
OPB-31121 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, colon, and prostate cancer. OPB-31121 has also been found to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. In addition, it has been shown to have a low toxicity profile, making it a safe candidate for clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OPB-31121 has several advantages for lab experiments. It has a unique mechanism of action, making it a promising candidate for the treatment of various diseases. It has also been found to have a low toxicity profile, making it a safe candidate for clinical trials. However, the synthesis of OPB-31121 is complex and requires several steps, which can be time-consuming and expensive. In addition, the efficacy of OPB-31121 may vary depending on the type of cancer and the stage of the disease.
Direcciones Futuras
There are several future directions for the research and development of OPB-31121. One direction is to further optimize the synthesis of OPB-31121 to improve its yield and purity. Another direction is to conduct more preclinical studies to evaluate the efficacy of OPB-31121 in different types of cancer and at different stages of the disease. In addition, clinical trials are needed to evaluate the safety and efficacy of OPB-31121 in humans. Finally, the development of new formulations and delivery methods for OPB-31121 may improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of OPB-31121 involves several steps, including the condensation reaction of 2-acetylpyridine with hydrazine hydrate, followed by the reaction of the resulting pyridazinone with 3-bromo-1-propanol. The final product is obtained by the reaction of the intermediate with thiophene-2-sulfonyl chloride. The synthesis of OPB-31121 has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
OPB-31121 has been extensively studied for its potential therapeutic applications. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-31121 has also been found to inhibit the growth of several cancer cell lines in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S2/c21-15-5-4-14(13-6-9-17-10-7-13)19-20(15)11-2-8-18-25(22,23)16-3-1-12-24-16/h1,3-7,9-10,12,18H,2,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTHUSONIHMLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

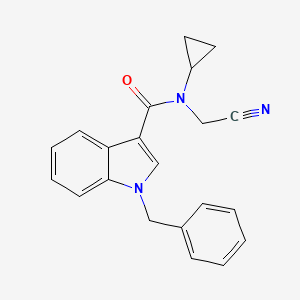
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)
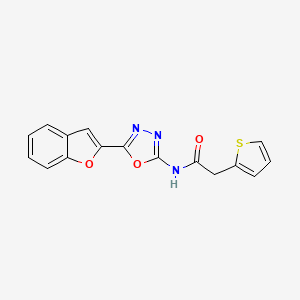
![N-[3-(2-oxopiperidin-1-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2900416.png)
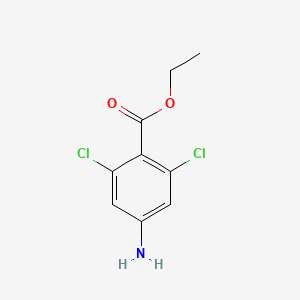
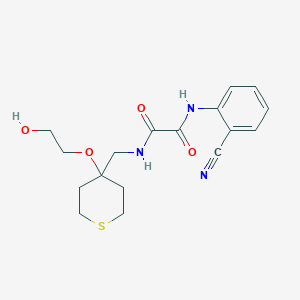

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)
![Diethyl 5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2900424.png)
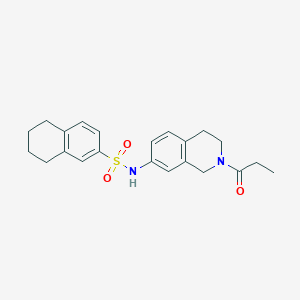

![2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2900430.png)

